molecular formula C19H18N6O3S B2445067 (E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide CAS No. 327091-62-3

(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide

Cat. No. B2445067
M. Wt: 410.45
InChI Key: DZLOVCFTIYVYHG-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazole compounds, such as the one , has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazole was first achieved by the reaction of glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Anion Recognition and Hydrogen Bonding Imidazole-based anion receptors are designed for cyanide anion recognition via hydrogen bonding interaction in water. Selective receptors recognize CN- over other anions at physiological conditions through multipoint hydrogen bonding, with significant binding constants. This demonstrates the potential for cyanide detection in environmental and biological contexts (Hao-Jun Mo, Yong Shen, & B. Ye, 2012).

Synthesis and Reactivity The synthesis of 2-thionaphthylmethyl isocyanide from N-(formamidomethyl)-N-benzyl morpholinium iodide introduces a method for isocyanide transfer. This provides a pathway to imidazoles under mild conditions, highlighting the compound's utility in organic synthesis (S. Ranganathan & W. Singh, 1988).

Antitumour Activity and Synthesis 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, related to the compound of interest, has been synthesized and shown to inhibit the proliferation of A549 and BGC-823 cancer cell lines. This suggests potential antitumor activity and applications in cancer research (X. Ji et al., 2018).

Corrosion Inhibition Benzimidazole derivatives, including those with morpholine skeletons, have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors demonstrate high efficiency, potentially applicable in industrial settings to protect metals from corrosion (M. Yadav et al., 2016).

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

(2E)-N-(3-morpholin-4-ylsulfonylanilino)-1H-benzimidazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c20-13-18(19-21-16-6-1-2-7-17(16)22-19)24-23-14-4-3-5-15(12-14)29(26,27)25-8-10-28-11-9-25/h1-7,12,23H,8-11H2,(H,21,22)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOVCFTIYVYHG-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NN=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N/N=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide

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